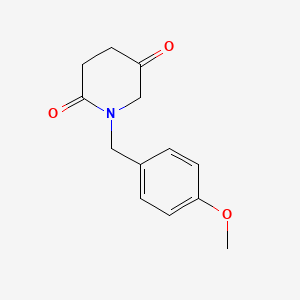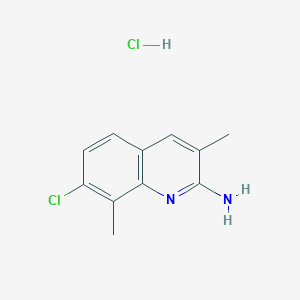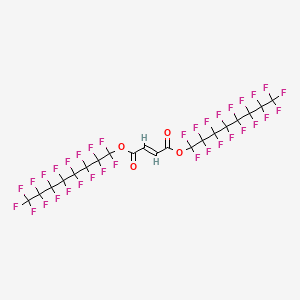
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne is a synthetic organic compound characterized by the presence of two imidazole rings and a butadiyne linker. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne typically involves the following steps:
Formation of Imidazole Rings: The imidazole rings can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Protection with Boc Group: The imidazole rings are then protected with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The protected imidazole rings are coupled with a butadiyne linker using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole rings.
Reduction: Reduced forms of the imidazole rings.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne would depend on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Chemical Reactions: The Boc-protected imidazole rings can undergo deprotection under acidic conditions, revealing reactive sites for further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(imidazolyl)-1,3-butadiyne: Lacks the Boc protecting groups, making it more reactive.
1,4-Bis(1-Boc-4-pyrrolyl)-1,3-butadiyne: Contains pyrrole rings instead of imidazole rings, leading to different chemical properties.
Uniqueness
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne is unique due to the presence of Boc-protected imidazole rings, which provide stability and allow for selective deprotection and functionalization in synthetic applications.
Properties
Molecular Formula |
C20H22N4O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
tert-butyl 4-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]buta-1,3-diynyl]imidazole-1-carboxylate |
InChI |
InChI=1S/C20H22N4O4/c1-19(2,3)27-17(25)23-11-15(21-13-23)9-7-8-10-16-12-24(14-22-16)18(26)28-20(4,5)6/h11-14H,1-6H3 |
InChI Key |
PYEUSSVKSZOJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C#CC#CC2=CN(C=N2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B13711593.png)










